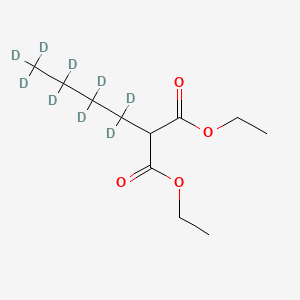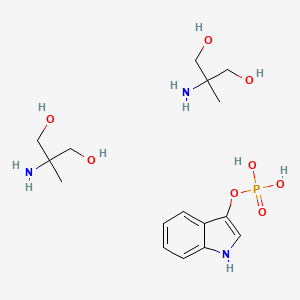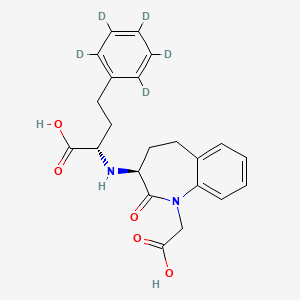![molecular formula C16H16N2O3 B562648 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol CAS No. 157231-41-9](/img/structure/B562648.png)
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinoline and Quinoxaline Derivatives
Research into the synthesis of complex quinoline and quinoxaline derivatives has yielded significant advancements. For instance, Mamedov et al. (2014) developed an efficient protocol for synthesizing structurally diverse 4-(benzimidazol-2-yl)quinolines, a process characterized by its short reaction times and simple product isolation, highlighting the procedure's scalability and efficiency for large-scale synthesis (Mamedov et al., 2014). Similarly, Boltacheva et al. (2019) synthesized novel quinoxaline derivatives through reactions of 3-trifluoromethyl-1,2,3-propanetrione-2-oximes with diaminoarenes, further elucidating the compound's structure via X-ray diffraction analysis (Boltacheva et al., 2019).
Enhancements in Material Properties
In the domain of material science, Tsami et al. (2007) introduced novel random polyfluorene copolymers containing quinoxaline units, aimed at improving the electro-optical properties of polymer light-emitting devices. This research not only provided insights into the thermal and optical properties of these copolymers but also showcased a method to enhance device efficiency through the strategic alteration of polymer backbones (Tsami et al., 2007).
Application in Asymmetric Hydrogenation
Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study highlighted the excellent enantioselectivities and high catalytic activities achieved, underscoring the potential of these catalysts for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Fluorescence and Viscosity Sensing
Wang et al. (2009) focused on developing viscosity-sensitive fluorescent probes based on substituted 2-phenylbenzo[g]quinoxaline derivatives. Their findings demonstrated the potential use of these compounds in viscosity detection, highlighting the critical role of substituted groups in enhancing fluorescence response to changes in viscosity (Wang et al., 2009).
Properties
IUPAC Name |
(2R,3S)-4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCNKANYYHWRW-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652447 |
Source


|
| Record name | (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157231-41-9 |
Source


|
| Record name | (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












